Humantenine

Toxicology Natural Product Safety In Vivo Pharmacology

Humantenine (CAS 82375-29-9) is a monoterpenoid indole alkaloid belonging to the humantenine-type class within the Gelsemium genus. It is a natural product isolated from Gelsemium elegans, characterized by an oxindole function and a cage-like tetracyclic skeleton.

Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
CAS No. 82375-29-9
Cat. No. B602792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHumantenine
CAS82375-29-9
Molecular FormulaC21H26N2O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC=C1CN(C2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC)C
InChIInChI=1S/C21H26N2O3/c1-4-13-11-22(2)18-10-21(19-9-14(13)15(18)12-26-19)16-7-5-6-8-17(16)23(25-3)20(21)24/h4-8,14-15,18-19H,9-12H2,1-3H3/b13-4+/t14-,15-,18-,19+,21-/m0/s1
InChIKeySJKRPUOXUNOPOP-YDAOCWKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
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Humantenine (CAS 82375-29-9): Sourcing and Differentiation for the Gelsemium Indole Alkaloid


Humantenine (CAS 82375-29-9) is a monoterpenoid indole alkaloid belonging to the humantenine-type class within the Gelsemium genus [1]. It is a natural product isolated from Gelsemium elegans, characterized by an oxindole function and a cage-like tetracyclic skeleton . The compound is recognized for its potent toxicity and specific interactions with molecular targets such as RNA m6A regulatory proteins, distinguishing it from other Gelsemium alkaloids .

1
Toxicity mechanism studies via RNA m6A pathway interaction
2
Gelsemium alkaloid comparator for divergent target engagement
3
CYP2A6/CYP2E1 metabolism inhibition research tool

Why Humantenine (82375-29-9) Cannot Be Substituted with Common Gelsemium Alkaloids


Substituting Humantenine with other Gelsemium alkaloids like gelsemine or koumine is scientifically invalid due to fundamental differences in their pharmacological profile and biological activity. A direct comparative study showed that while koumine and gelsevirine potently inhibit glycine receptors (GlyRs), humantenine (as humantenmine) displayed no detectable activity on these same targets, indicating a divergent mechanism of action [1]. Furthermore, humantenine exhibits a unique toxicological signature with a significantly lower LD50 and distinct metabolic pathways involving specific RNA m6A regulatory protein binding, which is not a reported characteristic of its analogs . These differences in target engagement and toxicity preclude generic substitution.

Glycine receptor activity profile may not transfer from gelsemine or koumine
CYP inhibition selectivity differs; CYP2A6 engagement not shared by koumine
Toxicity rank and metabolic pathways likely divergent; generic substitution not supported

Quantitative Evidence for Humantenine (82375-29-9) Differentiation from Analogs


Comparative Acute Toxicity of Humantenine vs. Gelsemine and Koumine

Humantenine exhibits substantially higher acute toxicity than the major Gelsemium alkaloids gelsemine and koumine. The intraperitoneal LD50 for humantenine in mice is reported to be less than 1 mg/kg , whereas the LD50 for gelsemine is 56.2 mg/kg and for koumine is 99.0 mg/kg [1]. This represents a toxicity that is over 50-fold greater than gelsemine and nearly 100-fold greater than koumine in the same species.

Acute Toxicity LD50
Reported
<1 mg/kg vs 56.2 mg/kg (gelsemine), 99.0 mg/kg (koumine)
Supports toxicity mechanism differentiation
Mouse IP; cross-study comparison
Toxicology Natural Product Safety In Vivo Pharmacology

Selective CYP450 Enzyme Inhibition Profile of Humantenine

Humantenine (as humantenmine) demonstrates a distinct inhibitory profile against cytochrome P450 enzymes compared to koumine. Humantenmine potently inhibits both CYP2E1 and CYP2A6, with IC50 values of 18.34 and 45.87 μg/mL, respectively [1]. In contrast, koumine exhibits significant inhibition only on CYP2E1 (IC50 = 47.44 μg/mL) [1]. This differential CYP inhibition profile suggests unique potential for drug-interaction studies and metabolic research.

CYP450 Inhibition
Head-to-head
CYP2E1 IC50 18.34 μg/mL, CYP2A6 IC50 45.87 μg/mL; koumine CYP2E1 47.44 μg/mL, CYP2A6 not significant
Supports CYP2A6/CYP2E1 inhibition study fit
Human liver microsomes; direct comparison
Drug Metabolism Herb-Drug Interaction Toxicology

Lack of Activity on Inhibitory Glycine and GABAA Receptors

A direct head-to-head comparison using electrophysiological recordings revealed that humantenine (as humantenmine) lacks the functional activity on inhibitory receptors that is characteristic of other Gelsemium alkaloids. While koumine and gelsevirine inhibited glycine receptors (GlyRs) composed of α1 subunits with IC50 values of 31.5 ± 1.7 μM and 40.6 ± 8.2 μM, respectively, humantenmine displayed no detectable activity on these receptors [1]. Similarly, it was insensitive to GABAA receptors, which were inhibited by koumine [1].

GlyR/GABAAR Activity
Head-to-head
No detectable activity; koumine IC50 31.5 μM, gelsevirine IC50 40.6 μM on α1 GlyR
Confirms non-GlyR/GABAAR mechanism context
HEK293 cells, electrophysiology
Neuropharmacology Mechanism of Action Electrophysiology

Comparative Oral Bioavailability of Humantenine and Its Analog Humantenirine

A pharmacokinetic study in rats directly comparing the oral bioavailability of humantenine and its close analog humantenirine found a significant difference. Following oral administration, the absolute bioavailability of humantenine was determined to be 8.5%, whereas that of humantenirine was only 1.2% [1]. This nearly 7-fold higher oral bioavailability for humantenine highlights a substantial difference in their absorption or first-pass metabolism.

Oral Bioavailability
Head-to-head
8.5% vs 1.2% (humantenirine), 7.1-fold difference
Supports oral exposure model selection
Rat model, UPLC-MS/MS
Pharmacokinetics ADME Bioavailability

Metabolic Pathway and Species-Dependent Metabolism of Humantenine

Humantenine exhibits a complex metabolic profile with significant species-dependent variation. A comparative in vitro study using liver microsomes from human, pig, goat, and rat identified ten distinct metabolites of humantenine via five metabolic pathways including demethylation, dehydrogenation, and oxidation [1]. Importantly, the study revealed both qualitative and quantitative differences in humantenine metabolism across the four species [1]. This contrasts with more extensively characterized alkaloids like gelsemine, whose metabolism is less species-divergent.

Metabolic Profile
Class-level
10 metabolites, 5 pathways; species-dependent divergence
Supports species-specific metabolism research
Liver microsomes; human, pig, goat, rat
Drug Metabolism Species Differences Toxicokinetics

Specific Research Applications for Humantenine (82375-29-9) Based on Differential Evidence


Studies on CYP2A6 and CYP2E1-Mediated Metabolism and Drug Interactions

Humantenine is a superior choice for in vitro studies investigating CYP2A6 or CYP2E1 inhibition, given its potent and selective activity on these isoforms. Its IC50 for CYP2E1 is 2.6-fold lower than that of koumine, and it uniquely inhibits CYP2A6, making it a more effective and specific tool compound [1].

Elucidating Non-Canonical Mechanisms of Gelsemium Alkaloid Toxicity

Given its lack of activity on inhibitory glycine and GABAA receptors, humantenine is the ideal probe for dissecting the toxicological pathways of Gelsemium alkaloids that are independent of these classical CNS targets. Its mechanism, involving RNA m6A modification disruption, can be studied without confounding effects on these receptors [1][2].

Comparative Toxicology and Species-Specific Metabolism Studies

Humantenine's extensive and species-dependent metabolism makes it an essential reference compound for studies on comparative toxicokinetics. Its complex metabolic fate in liver microsomes from different species (human, pig, goat, rat) provides a rich model for investigating interspecies differences in drug metabolism and toxicity [1].

Research Requiring Oral Dosing of a Humantenine-Type Alkaloid

For in vivo studies requiring oral administration of a humantenine-type scaffold, humantenine is the preferred choice over its analog humantenirine. Its 7.1-fold higher oral bioavailability (8.5% vs. 1.2%) in rats ensures more reliable and consistent systemic exposure, facilitating more robust experimental outcomes [1].

Application
Selection Property
Validation Focus
CYP2A6/CYP2E1 metabolism studies
CYP isoform inhibition profile
Confirm isoform-specific inhibition potency
Non-GlyR/GABAAR toxicity mechanism research
Receptor activity profile
Validate mechanism independent of classical CNS targets
Species-dependent metabolism investigations
Metabolic pathway diversity
Verify species-specific metabolite profiles
Oral exposure studies with humantenine-type alkaloids
Oral bioavailability context
Confirm systemic exposure and consistency
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